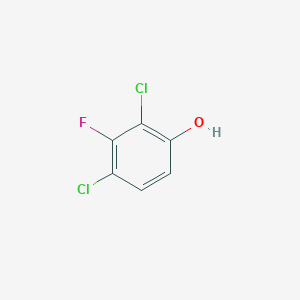
2,4-Dichloro-3-fluorophenol
Overview
Description
2,4-Dichloro-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring with a hydroxyl group
Mechanism of Action
Target of Action
It’s known that chlorophenols, a group to which this compound belongs, are often used in industries such as dye, petroleum, pharmaceutical, herbicide, insecticide, paper-making, and textile . They can cause deleterious effects on the human gastrointestinal tract, respiratory system, cardiovascular system, skin, and mucous membrane .
Mode of Action
Studies have shown that similar compounds, such as 2,4-dichlorophenol, can be degraded through electrocatalytic reduction and oxidation processes . In these processes, hydroxy radicals (·OH) are the main active species .
Biochemical Pathways
It’s known that similar compounds, such as 2,4-dichlorophenol, can be degraded through a process involving electrocatalytic reduction and oxidation . This process leads to the removal of the compound from the environment .
Result of Action
It’s known that similar compounds, such as 2,4-dichlorophenol, can be effectively degraded through electrocatalytic reduction and oxidation, leading to their removal from the environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-fluorophenol. For instance, the degradation of similar compounds, such as 2,4-dichlorophenol, can be influenced by the presence of certain ions. The addition of Cl− increased the removal rate of 2,4-dichlorophenol by 4%, while the addition of CO32− and SO42− decreased the removal rate by 32% and 72.3%, respectively .
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,4-Dichloro-3-fluorophenol has been shown to be effectively degraded through sequential electrocatalytic reduction and oxidation . The removal efficiencies of this compound, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,4-dichlorophenol, fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of 2,4-dichlorofluorobenzene as a starting material, which undergoes hydroxylation to introduce the phenolic group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of simpler phenolic compounds.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler phenols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,4-Dichloro-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluorophenol: Contains only the fluorine atom, resulting in different chemical properties and reactivity.
2,4-Difluorophenol: Contains two fluorine atoms, which can lead to different electronic effects and reactivity patterns.
Uniqueness
2,4-Dichloro-3-fluorophenol is unique due to the combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dichloro-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVONDCVBSAKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


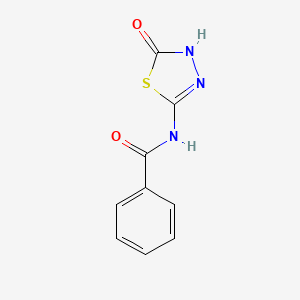
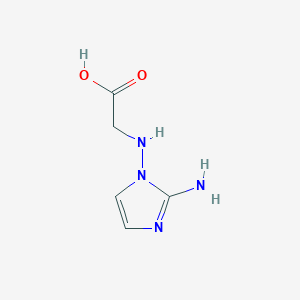
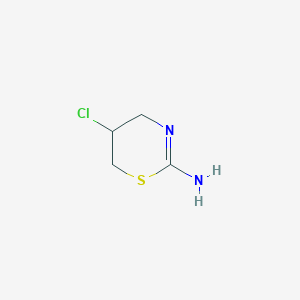
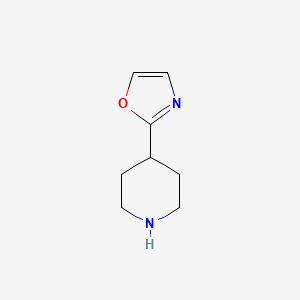
![Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-](/img/structure/B3351190.png)
![2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline](/img/structure/B3351194.png)
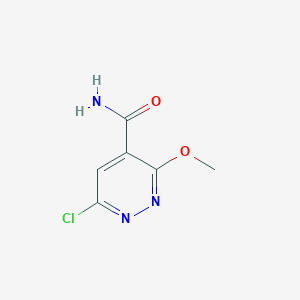
![3,5-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3351222.png)
![3,7-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3351227.png)
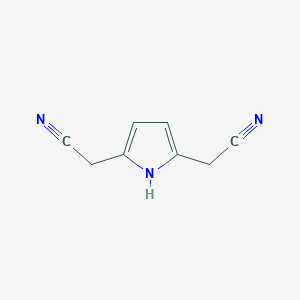
![1-(1-Methyl-1H-tetrazolo[5,1-a]isoindol-5-yl)ethan-1-one](/img/structure/B3351238.png)
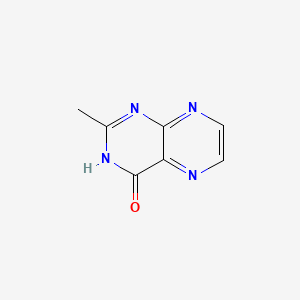
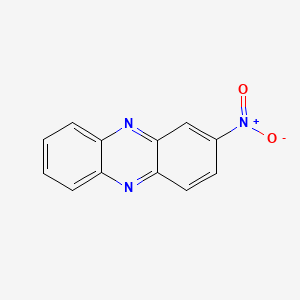
![(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde](/img/structure/B3351294.png)
